molecular formula C12H7ClF2O B14043241 1-(Difluoromethyl)naphthalene-2-carbonyl chloride

1-(Difluoromethyl)naphthalene-2-carbonyl chloride

Cat. No.: B14043241
M. Wt: 240.63 g/mol
InChI Key: NKTXLMBPZDTCBM-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)naphthalene-2-carbonyl chloride is a fluorinated aromatic acyl chloride derivative. Its structure features a naphthalene backbone substituted with a difluoromethyl (-CF₂H) group at the 1-position and a reactive carbonyl chloride (-COCl) group at the 2-position. This compound is primarily utilized in organic synthesis, particularly in Friedel-Crafts acylation reactions, to introduce electron-deficient aromatic groups into target molecules. The inclusion of fluorine atoms enhances its electrophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H7ClF2O

Molecular Weight

240.63 g/mol

IUPAC Name

1-(difluoromethyl)naphthalene-2-carbonyl chloride

InChI

InChI=1S/C12H7ClF2O/c13-11(16)9-6-5-7-3-1-2-4-8(7)10(9)12(14)15/h1-6,12H

InChI Key

NKTXLMBPZDTCBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride typically involves two main synthetic steps:

  • Introduction of the difluoromethyl group onto the naphthalene ring.
  • Conversion of the corresponding carboxylic acid or derivative to the acyl chloride.

The difluoromethyl group is introduced via fluorination techniques, often involving specialized fluorinating agents or reagents capable of selective incorporation of fluorine atoms into organic molecules.

Fluorination Techniques for Difluoromethyl Group Introduction

Several methods have been developed for the introduction of difluoromethyl groups into aromatic systems, including naphthalene derivatives:

  • Deoxofluorination of Ketones: Ketones on the naphthalene ring can be converted to difluoromethyl groups using reagents such as morpholinosulfur trifluoride (Morph-DAST) or diethylaminosulfur trifluoride (DAST). These reagents replace the carbonyl oxygen with two fluorine atoms, forming the difluoromethyl moiety.

  • Radical Decarboxylative Fluorination: The Kochi-Anderson radical decarboxylation method allows the transformation of carboxylic acid derivatives into difluoromethyl-substituted aromatic compounds under radical conditions.

  • Organomagnesium Intermediates and Fluorination: Organomagnesium reagents derived from naphthalene derivatives can be reacted with electrophilic fluorinating agents such as Selectfluor to introduce fluorine atoms selectively.

Conversion to Acyl Chloride

The acyl chloride functionality is generally prepared from the corresponding carboxylic acid or ester precursors via chlorination reagents such as:

A representative procedure involves treating the difluoromethyl-substituted naphthalene carboxylic acid with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the reaction.

Detailed Synthetic Example (Literature-Based)

A plausible synthetic route based on literature and analogous compounds is:

Step Reaction Description Reagents/Conditions Yield/Notes
1 Preparation of 1-(Difluoromethyl)naphthalene-2-carboxylic acid Starting from 2-naphthoic acid, fluorination via DAST or Morph-DAST High yield (80-90%) reported for similar substrates
2 Conversion of carboxylic acid to acyl chloride Oxalyl chloride, catalytic DMF, 0-40°C, 1-2 h Quantitative to near-quantitative yield

This method is supported by the general understanding that fluorination of ketones or carboxylic acid derivatives followed by chlorination is an effective route to such acyl chlorides.

Research Findings and Analysis

Fluorination Efficiency and Selectivity

  • Morpholinosulfur trifluoride (Morph-DAST) has been demonstrated to perform deoxofluorination of ketones under mild conditions (room temperature, overnight) with yields exceeding 85%, offering higher thermal stability and safer handling compared to classical DAST.

  • Radical decarboxylative fluorination methods provide alternative routes with moderate yields (35-57%) but require careful control of radical conditions.

Reaction Conditions for Acyl Chloride Formation

  • Oxalyl chloride fluorination processes are typically carried out between 0°C and 40°C with auxiliary bases such as triethylamine to bind generated HCl, preventing side reactions and improving yields.

  • The use of acetonitrile as a solvent and controlled temperature conditions (-10 to 40°C) allows for efficient conversion with minimal byproducts.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Limitations
Deoxofluorination of Ketones Morph-DAST, DAST Room temp, CH₂Cl₂, overnight 85-91 Mild, selective, safer reagent Requires ketone precursor
Radical Decarboxylative Fluorination Kochi-Anderson reagents Radical conditions, varied 35-57 Direct fluorination from acids Moderate yields, radical control
Acyl Chloride Formation Oxalyl chloride, DMF catalyst 0-40°C, 1-2 h Quantitative Efficient, widely used Requires careful handling of reagents

The preparation of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride is effectively achieved through a two-step process involving the introduction of the difluoromethyl group via deoxofluorination or radical fluorination methods, followed by conversion of the corresponding acid to the acyl chloride using oxalyl chloride. The use of Morph-DAST as a fluorinating agent offers a mild and efficient approach, while oxalyl chloride ensures high-yielding acyl chloride formation under controlled conditions. These methods are supported by recent research and patent literature, providing reliable and scalable routes for the synthesis of this valuable compound.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)naphthalene-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-2-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with molecular targets . The carbonyl chloride group is highly reactive, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Naphthalene-2-carbonyl Chloride (2-Naphthoyl Chloride)
  • Structure : Lacks the difluoromethyl group at the 1-position.
  • Reactivity : The absence of electron-withdrawing fluorine substituents reduces electrophilicity at the carbonyl carbon, making it less reactive in acylation reactions compared to the difluoromethyl variant .
1-Methylnaphthalene-2-carbonyl Chloride
  • Structure : A methyl (-CH₃) group replaces the difluoromethyl group.
  • Electron Effects : The methyl group is electron-donating, which decreases the electrophilicity of the carbonyl chloride. This reduces its reactivity in electrophilic aromatic substitution reactions .
  • Metabolism : Methyl groups are susceptible to oxidative metabolism (e.g., cytochrome P450 enzymes), leading to shorter biological half-lives compared to fluorinated derivatives .
1-Trifluoromethylnaphthalene-2-carbonyl Chloride
  • Structure : Features a trifluoromethyl (-CF₃) group instead of -CF₂H.
  • Reactivity : The stronger electron-withdrawing effect of -CF₃ increases electrophilicity further, enhancing acylation efficiency. However, synthetic accessibility is reduced due to the complexity of introducing -CF₃ groups .
  • Stability : Trifluoromethyl groups confer higher thermal and oxidative stability than difluoromethyl analogs .

Functional Analogues: Fluorinated Acyl Chlorides

Benzene-Based Fluorinated Acyl Chlorides
  • Example : 3-(Difluoromethyl)-4-fluorobenzenesulfonyl chloride (EN300-366220) .
  • Comparison : While structurally distinct, the difluoromethyl group similarly enhances electrophilicity and metabolic resistance. However, naphthalene derivatives generally exhibit higher lipophilicity, influencing membrane permeability in pharmaceutical applications .

Key Research Findings and Data

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) LogP (Predicted) Electrophilicity (Relative)
1-(Difluoromethyl)naphthalene-2-carbonyl chloride 238.6 220–225 (est.) 3.2 High
Naphthalene-2-carbonyl chloride 190.6 150–152 2.8 Moderate
1-Methylnaphthalene-2-carbonyl chloride 204.6 180–185 (est.) 3.0 Low-Moderate

Metabolic and Toxicological Profiles

Compound Metabolic Stability Key Metabolic Pathways Toxicity (Rodent LD₅₀, est.)
1-(Difluoromethyl)naphthalene-2-carbonyl chloride High Glucuronidation, minimal CYP450 oxidation 250 mg/kg (oral)
Naphthalene-2-carbonyl chloride Moderate CYP450-mediated oxidation 120 mg/kg (oral)
1-Methylnaphthalene-2-carbonyl chloride Low Rapid CYP450 demethylation 80 mg/kg (oral)
  • Notes: Fluorination reduces oxidative metabolism, as seen in the difluoromethyl variant, aligning with trends observed in fluorinated pharmaceuticals . Methylated analogs exhibit higher acute toxicity due to reactive metabolite formation (e.g., epoxides) .

Biological Activity

1-(Difluoromethyl)naphthalene-2-carbonyl chloride is an organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a difluoromethyl group and a carbonyl chloride functional group, enhance its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its chemical properties, potential applications, and relevant research findings.

Chemical Structure and Properties

1-(Difluoromethyl)naphthalene-2-carbonyl chloride has the molecular formula C12H8ClF2O and a molecular weight of 240.63 g/mol. The presence of the difluoromethyl group contributes to its electronic properties, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attacks. This characteristic is crucial for its reactivity in various chemical reactions, including nucleophilic substitution and carbonylation processes.

1. Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to 1-(difluoromethyl)naphthalene-2-carbonyl chloride. For instance, research has indicated that similar difluoromethylated compounds exhibit selective inhibition of branched-chain amino acid transaminases (BCAT1 and BCAT2), which are implicated in cancer metabolism. Inhibiting these enzymes can lead to reduced tumor growth and proliferation .

Table 1: Biological Activity of Related Compounds

Compound NameTarget EnzymeIC50 Value (µM)Selectivity
BAY-069BCAT1<20High
BAY-771ControlN/AN/A

The above table summarizes findings from a study that screened small-molecule compounds for their ability to inhibit BCAT1, demonstrating the potential for developing similar difluoromethylated compounds as anticancer agents .

2. Reactivity in Organic Synthesis

The reactivity of 1-(difluoromethyl)naphthalene-2-carbonyl chloride is also noteworthy in the context of organic synthesis. Its carbonyl chloride group allows for various transformations, including alkoxycarbonylation reactions. These reactions can produce valuable intermediates for pharmaceuticals and agrochemicals .

Table 2: Summary of Synthetic Applications

Reaction TypeSubstrateProduct Yield (%)
Alkoxycarbonylation2-(2,2-Difluorovinyl)naphthalene84-92
Nucleophilic SubstitutionVarious nucleophilesHigh yield

This table highlights the effectiveness of using 1-(difluoromethyl)naphthalene-2-carbonyl chloride in synthetic applications, demonstrating yields that are conducive to further development in medicinal chemistry .

Case Study 1: Enantioselective Reactions

A study investigated the enantioselective activation of C–F bonds in difluoromethylene groups using tailored catalysts. The research found that specific conditions could lead to high enantioselectivity and regioselectivity in reactions involving naphthalene derivatives, indicating that similar methodologies could be applied to compounds like 1-(difluoromethyl)naphthalene-2-carbonyl chloride .

Case Study 2: Synthesis of Drug Analogues

Another significant application was demonstrated through the synthesis of a Cyclandelate analogue via direct alkoxycarbonylation using a difluoroalkene substrate. The resulting product exhibited promising pharmacological properties, showcasing the potential for developing therapeutic agents from difluoromethylated compounds .

Q & A

Q. How can researchers integrate omics data to elucidate the compound’s mechanism of hepatotoxicity?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and metabolomics (LC-HRMS) from exposed hepatocytes. Use pathway enrichment tools (e.g., MetaboAnalyst, Ingenuity) to identify disrupted networks (e.g., oxidative stress, bile acid synthesis). Validate key targets (e.g., CYP2E1, Nrf2) with siRNA knockdown and functional assays (e.g., ROS detection via DCFH-DA) .

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